molecular formula C11H11ClN4O3S2 B1404426 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide CAS No. 24694-13-1

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B1404426
CAS No.: 24694-13-1
M. Wt: 346.8 g/mol
InChI Key: BQDVXGYGELNDFT-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide (CAS: 24694-13-1) is a sulfonamide-thiadiazole hybrid compound with the molecular formula C₁₁H₁₁ClN₄O₃S₂ and a molecular weight of 346.80 g/mol . Its structure comprises three key components:

  • Chloroacetamide moiety: Provides electrophilic reactivity for covalent interactions.
  • 5-methyl-1,3,4-thiadiazole ring: Contributes to π-π stacking and hydrophobic interactions.

This compound is synthesized via N-acylation of 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline with chloroacetyl chloride .

Properties

IUPAC Name

2-chloro-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O3S2/c1-7-14-15-11(20-7)16-21(18,19)9-4-2-8(3-5-9)13-10(17)6-12/h2-5H,6H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDVXGYGELNDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline with chloroacetyl chloride in the presence of a base to form 2-Chloro-N-phenylacetamide . This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the heterocyclic core, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Analogs

Compound Name Heterocycle & Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 5-methyl-1,3,4-thiadiazole C₁₁H₁₁ClN₄O₃S₂ Intermediate for drug discovery
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide Phenyl-substituted thiazole C₁₁H₁₀ClN₃O₂S Anticancer (in vitro)
2-Chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl)acetamide Dihydro-oxazine sulfonyl C₁₂H₁₄ClN₃O₄S Anticancer (in vitro)
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Trifluoromethyl benzyl-thiadiazole C₁₇H₁₂ClF₃N₂O₂S₂ Enhanced lipophilicity
2-Chloro-N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}propanamide Methyl-thiadiazole (propanamide) C₁₂H₁₃ClN₄O₃S₂ Improved solubility vs. acetamide

Impact of Structural Variations

Heterocyclic Core
  • Thiadiazole vs. Thiazole : Thiadiazole rings (as in the target compound) exhibit stronger electron-withdrawing effects and metabolic stability compared to thiazoles . For example, phenyl-substituted thiazole analogs (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) show anticancer activity but may have reduced metabolic resistance due to fewer sulfur atoms .
Substituent Effects
  • Methyl vs. Phenyl Groups : The 5-methyl group on the thiadiazole in the target compound balances lipophilicity and solubility better than phenyl substituents (e.g., in 2-chloro-N-(4-phenylthiazol-2-yl)acetamide), which increase membrane permeability but reduce aqueous solubility .
Functional Group Modifications
  • Propanamide vs. Acetamide : The propanamide analog (C₁₂H₁₃ClN₄O₃S₂) has a longer alkyl chain, which may improve solubility and bioavailability compared to the target compound’s acetamide group .

Biological Activity

2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₈ClN₃O₂S
  • CAS Number: 24694-13-1
  • Molecular Weight: 346.80 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. The compound has shown promising results in various in vitro studies against different cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant cytotoxic effects against several cancer cell lines. Notably:

  • MCF-7 (Breast Cancer Cells): The compound was found to inhibit cell proliferation with an IC₅₀ value indicating effective growth inhibition. For instance, related compounds in the same class have shown IC₅₀ values as low as 0.28 µg/mL against MCF-7 cells .
  • HepG2 (Liver Cancer Cells): Similar inhibitory effects were observed with HepG2 cells, where derivatives showed IC₅₀ values ranging from 9.6 µM to lower depending on structural modifications .

The anticancer mechanisms attributed to this class of compounds include:

  • Inhibition of Cell Cycle Progression: Compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Downregulation of Key Proteins: The treatment with these compounds has resulted in decreased expression levels of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical for tumor growth and metastasis .
  • Targeting Enzymatic Pathways: Some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly proliferating cells .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of thiadiazole derivatives assessed their cytotoxicity against various cancer cell lines. The results indicated that structural modifications significantly influenced their potency. For example:

CompoundCell LineIC₅₀ (µg/mL)
4eMCF-75.36
4iMCF-72.32
ControlMCF-710.10

This demonstrates that even minor changes in molecular structure can lead to substantial differences in anticancer activity .

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that compounds similar to this compound caused a significant increase in apoptotic cells when compared to untreated controls—up to 4.65 times higher after prolonged exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide

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